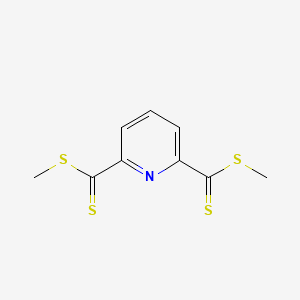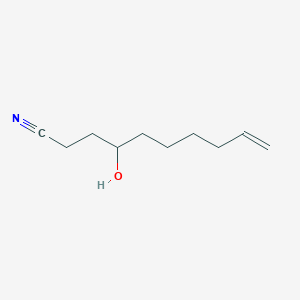
9-Decenenitrile, 4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Decenenitrile, 4-hydroxy-: is an organic compound with the molecular formula C10H17NO It is a nitrile derivative with a hydroxyl group attached to the ninth carbon of the decene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Decenenitrile, 4-hydroxy- can be achieved through several methods. One common approach involves the dehydration of amides using phosphorus (V) oxide (P4O10) to produce nitriles . Another method includes the addition of hydrogen cyanide to aldehydes or ketones, resulting in the formation of hydroxynitriles .
Industrial Production Methods: Industrial production of nitriles often involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions . This method ensures the substitution of the halogen with a cyanide group, forming the desired nitrile compound.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Decenenitrile, 4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Decenenitrile, 4-hydroxy- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of nitriles and hydroxyl groups on biological systems .
Industry: Industrially, 9-Decenenitrile, 4-hydroxy- can be used in the production of polymers, resins, and other materials .
Wirkmechanismus
The mechanism of action of 9-Decenenitrile, 4-hydroxy- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybenzoic acid: A versatile intermediate used in the synthesis of various bioproducts.
4-Hydroxycoumarin: Known for its biological and pharmaceutical activities.
Eigenschaften
CAS-Nummer |
185313-68-2 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
4-hydroxydec-9-enenitrile |
InChI |
InChI=1S/C10H17NO/c1-2-3-4-5-7-10(12)8-6-9-11/h2,10,12H,1,3-8H2 |
InChI-Schlüssel |
LPLZTLQBOASEFD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCC(CCC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


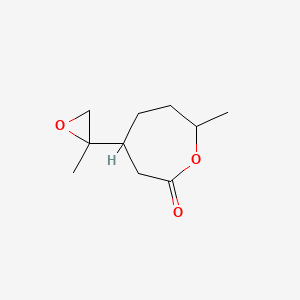
![(Dodeca-1,3,5,7,9,11-hexayne-1,12-diyl)bis[tri(propan-2-yl)silane]](/img/structure/B14246335.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)


![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
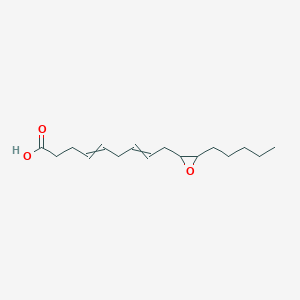
![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
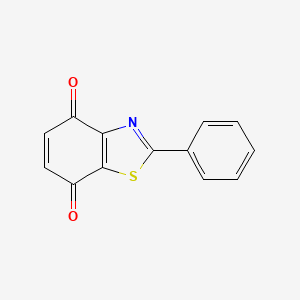
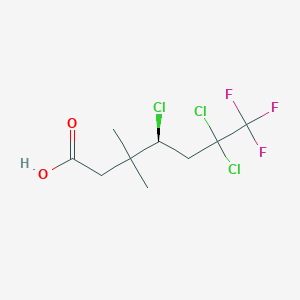
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)
![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
